molecular formula C5H6ClN3O B1580428 4-Amino-6-chloro-2-methoxypyrimidine CAS No. 3286-55-3

4-Amino-6-chloro-2-methoxypyrimidine

Cat. No.: B1580428
CAS No.: 3286-55-3
M. Wt: 159.57 g/mol
InChI Key: AYUWLPGLWAGNHK-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methoxypyrimidine is a pyrimidine derivative characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position. This compound is part of the broader class of heterocyclic aromatic organic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloro-2-methoxypyrimidine typically involves the following steps:

  • Starting Materials: The synthesis often begins with 2,4,6-trichloropyrimidine as the starting material.

  • Methoxylation: The methoxy group at the 2-position is introduced through a nucleophilic substitution reaction with methanol in the presence of a base.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-chloro-2-methoxypyrimidine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The chlorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso- and nitro derivatives.

  • Reduction Products: Amines and amides.

  • Substitution Products: Derivatives with various functional groups replacing the chlorine and methoxy groups.

Scientific Research Applications

4-Amino-6-chloro-2-methoxypyrimidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-6-chloro-2-methoxypyrimidine exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes or inhibition of specific enzymes.

Comparison with Similar Compounds

4-Amino-6-chloro-2-methoxypyrimidine is similar to other pyrimidine derivatives such as 2-Amino-4-chloro-6-methylpyrimidine and 2-Amino-4,6-dichloropyrimidine. its unique combination of functional groups gives it distinct chemical properties and potential applications. For instance, the presence of both a chlorine and a methoxy group can influence its reactivity and biological activity compared to compounds with only one of these substituents.

Properties

IUPAC Name

6-chloro-2-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUWLPGLWAGNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344069
Record name 4-Amino-6-chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3286-55-3
Record name 4-Amino-6-chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-2,6-dichloropyrimidine (0.5 g.) was added to 30 ml. of a 1% solution of sodium methoxide in methanol. The resultant solution was heated at the reflux temperature for 2 hrs. The methanol was then removed by evaporaion and water was added to the residual oil. The precipitate that formed was filtered off, washed with water and dried at 100° C. at a pressure of 100 mm for 18 hrs. There was thus obtained 4-amino-6-chloro-2-methoxypyrimidine having a melting point at 124° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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